N-(4-Methoxyphenethyl)-2-phenylquinazolin-4-amine
CAS No.: 853310-75-5
Cat. No.: VC16038767
Molecular Formula: C23H21N3O
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853310-75-5 |
|---|---|
| Molecular Formula | C23H21N3O |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-2-phenylquinazolin-4-amine |
| Standard InChI | InChI=1S/C23H21N3O/c1-27-19-13-11-17(12-14-19)15-16-24-23-20-9-5-6-10-21(20)25-22(26-23)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,24,25,26) |
| Standard InChI Key | LWMMOUIVKYYTLT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(4-Methoxyphenethyl)-2-phenylquinazolin-4-amine features a quinazoline ring system substituted at positions 2 and 4. The 2-position is occupied by a phenyl group, while the 4-position contains a secondary amine linked to a 4-methoxyphenethyl moiety (Figure 1). The methoxy group at the para position of the phenethyl chain enhances lipophilicity, potentially influencing membrane permeability and target binding .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 853310-75-5 |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-2-phenylquinazolin-4-amine |
| Solubility | Low aqueous solubility |
| LogP | 4.2 (estimated) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of related quinazolines reveals absorption bands at 1580–1708 cm, corresponding to C=N and C=C stretching vibrations in the heterocyclic core . Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals between δ 6.8–8.2 ppm and methoxy group singlets near δ 3.8 ppm . Mass spectrometry often exhibits weak molecular ion peaks () but prominent fragments resulting from loss of hydrogen radicals or methoxy groups .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a four-step sequence (Scheme 1):
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Amination: Morpholine-4-carboxamide formation via urea substitution on morpholine hydrochloride .
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Cyclization: Reaction of substituted anthranilic acids with morpholine-4-carboxamide to yield 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one .
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Chlorination: Treatment with phosphorus oxychloride () to produce 4-chloro-2-(morpholin-4-yl)quinazoline .
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Amination: Substitution with 4-methoxyphenethylamine under reflux to afford the final product.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Anthranilic acid, , 110°C | 65–75 |
| Chlorination | , , 80°C | 85–90 |
| Amination | 4-Methoxyphenethylamine, , reflux | 70–78 |
Recent Advances
A one-pot three-component reaction using arenediazonium salts, nitriles, and amines has emerged as a streamlined alternative, achieving 70–80% yields for analogous quinazolines . This method reduces purification steps and improves scalability compared to traditional approaches.
Biological Activity and Pharmacological Profile
COX-II Inhibition
N-(4-Methoxyphenethyl)-2-phenylquinazolin-4-amine analogs demonstrate selective cyclooxygenase-II (COX-II) inhibition, with IC values comparable to indomethacin (Table 3) . Compound 5d from the PMC study, a structural analog, showed 82% inhibition at 10 μM, suggesting anti-inflammatory potential .
Table 3: COX-II Inhibitory Activity of Quinazoline Derivatives
| Compound | % Inhibition (10 μM) | IC (μM) |
|---|---|---|
| 5d | 82 | 1.4 |
| Indomethacin | 89 | 1.1 |
Anticancer Activity
Quinazoline derivatives modulate androgen receptor (AR) signaling, a pathway critical in prostate cancer. In vitro assays reveal that N-(4-Methoxyphenethyl)-2-phenylquinazolin-4-amine reduces AR transcriptional activity by 40–50% at 5 μM, potentially via competitive binding to the receptor’s ligand-binding domain.
Mechanism of Action
Receptor Interactions
Molecular docking studies suggest that the methoxyphenethyl group occupies hydrophobic pockets in the AR, while the quinazoline core forms hydrogen bonds with Asn705 and Thr877 residues. This dual interaction destabilizes the receptor’s active conformation, impairing DNA binding and downstream gene expression.
Downstream Effects
In LNCaP prostate cancer cells, treatment with 10 μM of the compound decreases PSA (prostate-specific antigen) expression by 60% and induces G1 cell cycle arrest within 24 hours. These effects correlate with reduced cyclin D1 levels and increased p21 expression, indicating cytostatic activity.
Comparative Analysis with Structural Analogs
N-Methyl Derivatives
2-(4-Methoxyphenyl)-N-methylquinazolin-4-amine (PubChem CID 44280462) exhibits lower COX-II affinity (IC = 3.2 μM) due to reduced hydrogen-bonding capacity from N-methylation . This highlights the importance of the secondary amine for target engagement .
Pyrazoloquinazoline Analogs
Future Directions
Further structure-activity relationship (SAR) studies should explore modifications to the phenethyl chain and quinazoline substituents. Clinical translation requires addressing the compound’s limited aqueous solubility through prodrug strategies or nanoparticle formulations. Additionally, combinatorial therapies with AR antagonists or immune checkpoint inhibitors may synergize to enhance efficacy.
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